molecular formula C13H18O3 B7769453 1-(2,5-Dimethoxyphenyl)pentan-1-one

1-(2,5-Dimethoxyphenyl)pentan-1-one

Cat. No.: B7769453
M. Wt: 222.28 g/mol
InChI Key: LBAPXCYMEDJYAQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)pentan-1-one is an aromatic ketone featuring a pentan-1-one backbone substituted at the phenyl ring with two methoxy groups at the 2- and 5-positions. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-5-6-12(14)11-9-10(15-2)7-8-13(11)16-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAPXCYMEDJYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)pentan-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable ketone precursor. One common method is the Claisen-Schmidt condensation, which is carried out under basic conditions. The reaction involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)pentan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the modulation of neurotransmitter systems, particularly the serotonergic system. It may act as an agonist or antagonist at various serotonin receptors, leading to changes in neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The table below highlights key differences between 1-(2,5-Dimethoxyphenyl)pentan-1-one and two structurally related compounds:

Compound Substituents on Phenyl Ring Ketone Position Molecular Formula Key Functional Groups
This compound 2-OCH₃, 5-OCH₃ 1 C₁₃H₁₈O₃ Methoxy, ketone
2,5-Di(cyclopentylidene)cyclopentan-1-one Cyclopentylidene groups (non-aromatic) 1 (cyclic ketone) C₁₅H₂₀O Cyclic ketone, cyclopentylidene
1-(3,5-Dimethylphenyl)-4-methoxypentan-1-one 3-CH₃, 5-CH₃, 4-OCH₃ (pentanone chain) 1 C₁₄H₂₀O₂ Methyl, methoxy, ketone

Key Observations :

  • Solubility : The additional oxygen atoms in this compound (vs. 2,5-Di(cyclopentylidene)cyclopentan-1-one) improve polarity, favoring solubility in polar aprotic solvents.
  • Steric Hindrance: The cyclopentylidene groups in the cyclic ketone introduce steric bulk, reducing accessibility to the carbonyl group compared to the linear pentanone chain in the target compound.
Hazard and Handling Comparison
  • This compound: No direct hazard data are available, but structural similarities to other aromatic ketones suggest precautions against inhalation or dermal exposure.
  • 2,5-Di(cyclopentylidene)cyclopentan-1-one : Classified as non-hazardous under EC1272/08 regulations, though incomplete toxicological data warrant standard precautions (e.g., avoiding inhalation of vapors, P261/P262).
  • 1-(3,5-Dimethylphenyl)-4-methoxypentan-1-one : Limited hazard data, but methyl groups may reduce polarity, altering metabolic pathways compared to methoxy-rich analogs.

Research Findings and Data Gaps

  • Synthetic Applications: Methoxy-substituted aryl ketones like this compound are intermediates in synthesizing flavanones or chalcones, though specific studies on this compound are lacking .
  • Toxicological Data : While 2,5-Di(cyclopentylidene)cyclopentan-1-one is deemed low-risk , extrapolation to methoxy-substituted analogs is unreliable without targeted studies.
  • Stability : Cyclic ketones (e.g., ) exhibit higher thermal stability than linear-chain analogs due to reduced conformational freedom.

Biological Activity

1-(2,5-Dimethoxyphenyl)pentan-1-one is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known as a substituted phenyl ketone, features a pentan-1-one backbone with a dimethoxy-substituted phenyl group. Its molecular formula is C13H18O3C_{13}H_{18}O_3, which indicates the presence of methoxy groups that may influence its reactivity and biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, primarily related to its interaction with neurotransmitter systems. It has been shown to affect serotonin and dopamine receptors, which are critical in mood regulation and reward pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Neurotransmitter ModulationInhibition of serotonin and dopamine reuptake
Antimicrobial ActivityPotential against certain bacterial strains
Anticancer PropertiesIndications of cytotoxic effects on cancer cell lines

The mechanism of action for this compound is believed to involve modulation of neurotransmitter systems. The presence of methoxy groups enhances its lipophilicity, facilitating better membrane penetration and receptor binding.

Interaction with Receptors

Studies have indicated that this compound may act as a selective inhibitor for certain serotonin transporters (SERT) and dopamine transporters (DAT), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other psychoactive compounds, suggesting potential applications in treating mood disorders.

Case Studies

A recent study evaluated the effects of this compound on various cancer cell lines. The results showed significant cytotoxicity at concentrations above 10 µM, indicating its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)20.0Induction of oxidative stress

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